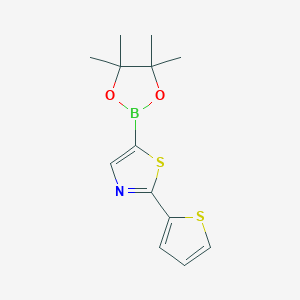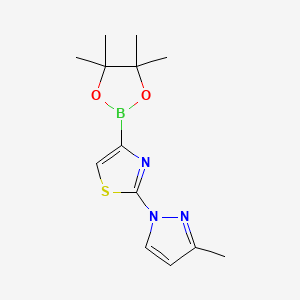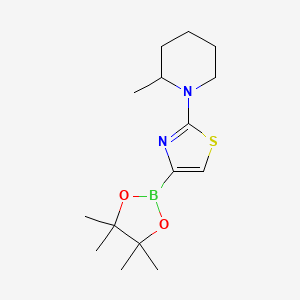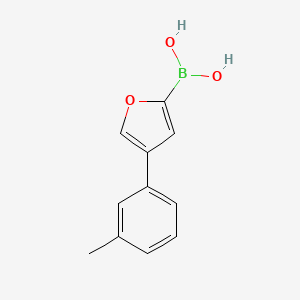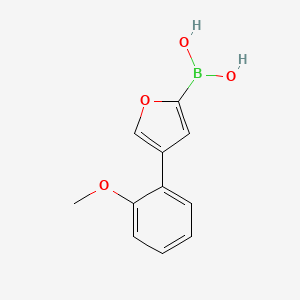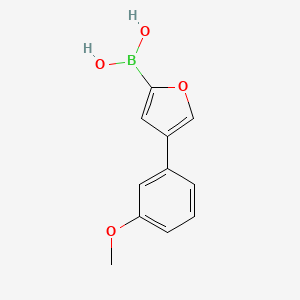
4-(3-Methoxyphenyl)furan-2-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methoxyphenyl)furan-2-boronic acid, also known as 4-MFPBA, is an important organic compound that has been used in a wide range of applications in both scientific research and industrial processes. It is a boronic acid derivative of the furan ring system, and its chemical structure consists of a four-membered ring with a methyl group and a boronic acid group attached to the ring. 4-MFPBA has been used in a variety of synthetic reactions and processes, including the synthesis of heterocyclic compounds, the preparation of polymers and the formation of metal-organic frameworks (MOFs). In addition, 4-MFPBA has been used in a number of scientific research applications, including enzyme inhibition and drug discovery.
Applications De Recherche Scientifique
4-(3-Methoxyphenyl)furan-2-boronic acid has been used in a number of scientific research applications, including enzyme inhibition and drug discovery. In enzyme inhibition studies, this compound has been used to inhibit the activity of enzymes such as cytochrome P450 and monoamine oxidase, which are involved in the metabolism of drugs and other compounds. In addition, this compound has been used in drug discovery studies to identify new compounds that may be useful for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 4-(3-Methoxyphenyl)furan-2-boronic acid is not yet fully understood, but it is believed to involve the binding of the boronic acid group to the active site of enzymes, resulting in the inhibition of their activity. In addition, this compound has been shown to interact with other molecules, such as proteins and nucleic acids, which may also contribute to its mechanism of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood, but some studies have shown that it has the potential to inhibit the activity of certain enzymes and to interact with other molecules. In addition, this compound has been shown to have antioxidant activity, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-(3-Methoxyphenyl)furan-2-boronic acid in laboratory experiments has a number of advantages, including its low cost and easy availability. In addition, this compound is relatively stable and can be stored for long periods of time without degradation. However, the use of this compound in laboratory experiments also has some limitations, including the potential for toxicity and the difficulty in controlling the reaction conditions.
Orientations Futures
The future directions for 4-(3-Methoxyphenyl)furan-2-boronic acid are numerous, and include the development of new synthetic methods, the use of this compound in drug discovery and the development of new applications for the compound. In addition, further research is needed to understand the biochemical and physiological effects of this compound, as well as its potential toxicity. Finally, this compound has the potential to be used in a variety of industrial processes, such as the synthesis of polymers, the formation of metal-organic frameworks and the production of pharmaceuticals.
Méthodes De Synthèse
4-(3-Methoxyphenyl)furan-2-boronic acid can be synthesized through a variety of methods, including the use of organoboronic acid compounds, the use of Grignard reagents, and the use of boronic acid esters. The most common method for the synthesis of this compound is the reaction of a Grignard reagent with an organoboronic acid compound. This reaction is performed in the presence of a base, such as potassium carbonate, and produces this compound as a side product.
Propriétés
IUPAC Name |
[4-(3-methoxyphenyl)furan-2-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BO4/c1-15-10-4-2-3-8(5-10)9-6-11(12(13)14)16-7-9/h2-7,13-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFSXWPJARSCLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CO1)C2=CC(=CC=C2)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


